![molecular formula C9H7NO6 B1615368 2-(Methoxycarbonyl)-3-nitrobenzoic acid CAS No. 6744-85-0](/img/structure/B1615368.png)
2-(Methoxycarbonyl)-3-nitrobenzoic acid
Overview
Description
“2-Methoxycarbonylphenylboronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C9H8O5 and an average mass of 196.157 Da .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-[(Methoxycarbonyl)oxy]benzoic acid”, includes a molecular formula of C9H8O5 and an average mass of 196.157 Da .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Methoxycarbonyl)-3-nitrobenzoic acid” are not available, acid-base reactions in aqueous solutions are important processes in chemical and biological systems .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-[(Methoxycarbonyl)oxy]benzoic acid”, include a molecular formula of C9H8O5 and an average mass of 196.157 Da .Scientific Research Applications
Synthesis of Derivatives
2-(Methoxycarbonyl)-3-nitrobenzoic acid is used in synthesizing various chemical compounds. For instance, it is involved in the facile synthesis of derivatives like 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one. Such derivatives are characterized using spectroscopy and have been tested for antibacterial activities against bacteria like S. aureus and E. coli (Havaldar, Bhise, & Burudkar, 2004).
Study of Physico-chemical Properties
Research also focuses on the physico-chemical properties of compounds involving 2-(methoxycarbonyl)-3-nitrobenzoic acid. In studies of 3-methoxy-2-nitrobenzoates of rare earth elements (III), the compounds were analyzed using various techniques, including elemental analysis, infrared spectroscopy, and magnetic studies. These studies provide insights into the behavior of these compounds under different conditions (Ferenc, Cristóvão, Sarzyński, & Gluchowska, 2012).
Analyzing Solute Transfer
2-(Methoxycarbonyl)-3-nitrobenzoic acid is also used in modeling studies, like in the Abraham model correlations, to understand solute transfer into solvents like 2-ethoxyethanol. This kind of research aids in predicting the behavior of chemicals in different solvents, which is crucial for various industrial and scientific applications (Hart et al., 2015).
Applications in Polymer Science
In the field of polymer science, this compound plays a role in studies of profluorescent nitroxides. These studies examine the use of nitroxides as probes for detecting radical-mediated damage in materials like polypropylene, which is significant for understanding material degradation and stability (Blinco et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-methoxycarbonyl-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)7-5(8(11)12)3-2-4-6(7)10(14)15/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQVEMDYYOJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287681 | |
Record name | 2-(methoxycarbonyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)-3-nitrobenzoic acid | |
CAS RN |
6744-85-0 | |
Record name | 6744-85-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52151 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methoxycarbonyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2-CARBOXY-6-NITROBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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